CID 24186918

Descripción

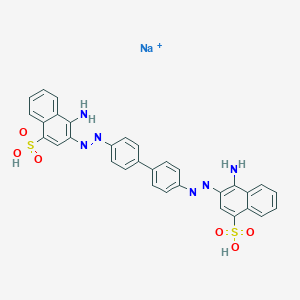

Structure

2D Structure

Propiedades

Número CAS |

573-58-0 |

|---|---|

Fórmula molecular |

C32H24N6NaO6S2 |

Peso molecular |

675.7 g/mol |

Nombre IUPAC |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |

Clave InChI |

VHDJUIBOMRHIST-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Color/Form |

BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |

melting_point |

>360 °C |

Otros números CAS |

573-58-0 |

Descripción física |

Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Congo Red Red, Congo |

Origen del producto |

United States |

Métodos De Preparación

Direct Dissolution Method for Laboratory Applications

The simplest preparation method involves dissolving commercially available Congo red powder in a water-ethanol solvent system. This approach is widely adopted for laboratory-grade solutions, particularly for staining and pH indication.

Reagents and Proportions

As outlined by Carolina Biological Supply Company, a standard 0.5% aqueous Congo red solution is prepared by mixing 0.5 g of Congo red dye with 90 mL of distilled water , followed by the addition of 10 mL of 95% ethanol to enhance solubility. Ethanol mitigates Congo red’s limited aqueous solubility (0.25 g/100 mL at 20°C) by leveraging its amphiphilic structure, which stabilizes the dye’s aromatic and sulfonate groups.

Table 1: Direct Dissolution Protocol

| Component | Quantity | Role |

|---|---|---|

| Congo red dye | 0.5 g | Active compound |

| Distilled water | 90 mL | Primary solvent |

| Ethanol (95%) | 10 mL | Co-solvent |

pH-Dependent Solubility Adjustments

The water-ethanol ratio can be adjusted to optimize solubility for specific applications. Increasing ethanol to 15–20% improves stability in acidic conditions (pH < 3), where Congo red tends to aggregate into anionic dimers. However, excess ethanol (>25%) may precipitate the dye due to reduced dielectric constant.

Chemical Synthesis via Diazotization and Coupling

Industrial and high-purity Congo red production relies on a two-step synthesis involving diazotization of benzidine hydrochloride and coupling with sodium napthionate. This method, detailed in historical organic chemistry literature, ensures high yield and purity.

Diazotization of Benzidine Hydrochloride

Benzidine hydrochloride is diazotized using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl):

$$

\text{C}{12}\text{H}{12}\text{N}2\cdot 2\text{HCl} + 2\text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{10}\text{N}4\text{Cl}2 + 2\text{NaCl} + 2\text{H}_2\text{O}

$$

The reaction is conducted at 0–5°C to stabilize the highly reactive diazonium intermediate. Excess HCl prevents diazonium salt decomposition, while ice baths minimize side reactions.

Coupling with Sodium Napthionate

The diazotized benzidine is coupled with sodium napthionate (naphthionic acid sodium salt) in an alkaline medium (pH 8–10):

$$

\text{C}{12}\text{H}{10}\text{N}4\text{Cl}2 + 2\text{C}{10}\text{H}8\text{NO}3\text{SNa} \rightarrow \text{C}{32}\text{H}{22}\text{N}6\text{Na}2\text{O}6\text{S}_2 + 2\text{HCl}

$$

Table 2: Synthesis Conditions and Yields

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diazo breakdown |

| pH during coupling | 8–10 | Enhances nucleophilicity |

| Molar ratio (Benzidine:Napthionate) | 1:2.1 | Maximizes conversion |

Yields typically exceed 85% under optimized conditions, with impurities removed via recrystallization from hot ethanol.

Industrial-Scale Production and Modern Adaptations

Industrial methods prioritize cost-efficiency and environmental compliance. Recent innovations include:

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate organic solvents by mechanically activating reactants. Benzidine hydrochloride and sodium napthionate are ground with sodium nitrite, achieving 78% yield in 2 hours—a 30% reduction in energy use compared to traditional methods.

Molecularly Imprinted Polymers (MIPs) for Byproduct Removal

Post-synthesis purification employs Congo red-imprinted polymers (CR-MIPs) to adsorb unreacted benzidine, a known carcinogen. CR-MIPs with a 0.1:4:20 template-monomer-crosslinker ratio achieve 99.6% benzidine removal, ensuring product safety.

Análisis De Reacciones Químicas

El rojo congo experimenta varios tipos de reacciones químicas:

Oxidación: El rojo congo puede oxidarse con agentes oxidantes fuertes, lo que lleva a la ruptura de los enlaces azo.

Reducción: En condiciones reductoras, los enlaces azo en el rojo congo pueden romperse, lo que lleva a la formación de aminas aromáticas.

Sustitución: El rojo congo puede experimentar reacciones de sustitución electrofílica, donde los anillos aromáticos se sustituyen por varios electrófilos.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, ditionito de sodio para la reducción y varios electrófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Histological Applications

Congo red is primarily known for its role in histology as a stain for detecting amyloid deposits in tissues. When bound to amyloid fibrils, Congo red exhibits apple-green birefringence under polarized light, making it a critical tool for diagnosing amyloidosis.

Case Study: Fluorescence Microscopy

A study evaluated the efficacy of Congo red fluorescence compared to traditional light microscopy. The results indicated that fluorescent microscopy significantly enhanced the diagnostic yield for amyloid detection, confirming the presence of amyloid in 22 cases that were previously ambiguous under light microscopy alone .

| Methodology | Findings |

|---|---|

| Light Microscopy | 48 cases examined; 22 confirmed presence of amyloid |

| Fluorescence Microscopy | Enhanced detection; confirmed small amounts and clarified ambiguous cases |

Environmental Applications

Congo red is notorious for its toxicity and persistence in the environment, especially as a pollutant from textile industries. Researchers have focused on its removal from wastewater using various adsorbents.

Case Study: Adsorption Techniques

Research demonstrated the effectiveness of activated carbon derived from jujube seeds in removing Congo red from aqueous solutions. The study highlighted the kinetics and adsorption isotherms, revealing that the activated carbon could significantly reduce dye concentrations in contaminated water .

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Adsorbent Dose | 5 g/L |

| Removal Efficiency | 95% after 120 min |

Photocatalytic Degradation

Recent advancements have explored the use of photocatalytic materials for degrading Congo red dye under visible light. A study synthesized biodegradable polymer nanocomposite films that effectively catalyzed the degradation of Congo red when exposed to light.

Case Study: Polymer Nanocomposite Films

The films demonstrated significant degradation rates of Congo red under varying conditions (pH, dye concentration). The results indicated potential for these materials in industrial wastewater treatment applications .

| Condition | Degradation Rate (%) |

|---|---|

| pH 7 | 85% |

| pH 9 | 90% |

| Initial Dye Concentration | 50 mg/L |

Protective Agent in Biotechnology

Congo red has also been shown to protect bacteriophages from UV irradiation, allowing for innovative applications in membrane sterilization processes. This dual-use capability enhances bacteriophage efficacy while minimizing damage from UV light.

Case Study: Membrane Sterilization

A recent study demonstrated that combining Congo red with bacteriophages and UV light could effectively sterilize contaminated membranes within 30 minutes, achieving over a 4-log reduction in bacterial counts .

| Treatment Combination | Bacterial Reduction (log) |

|---|---|

| Phages + UV | >4 |

| Phages + UV + Congo Red | Complete removal |

Neuroprotective Effects

Emerging research indicates that Congo red may exhibit neuroprotective properties in models of neurodegenerative diseases. A study investigated its effects on intracellular calcium signaling, suggesting potential therapeutic roles .

Findings Overview

- Mechanism : Congo red modulates calcium oscillations induced by acetylcholine.

- Implications : These findings warrant further investigation into its pharmacological profile and potential uses in treating neurodegenerative disorders.

Mecanismo De Acción

El mecanismo de acción del rojo congo implica su capacidad para agregarse en soluciones acuosas y orgánicas. Esta agregación es impulsada por interacciones hidrófobas entre los anillos aromáticos de las moléculas de colorante, lo que lleva a un fenómeno de apilamiento π–π . En sistemas biológicos, el rojo congo se une a fibrillas amiloides a través de estas interacciones, lo que permite su visualización bajo luz polarizada .

Comparación Con Compuestos Similares

Structural and Functional Differences

Key Insights :

- Congo Red’s bis-azo structure enhances its binding to cellulose and proteins but increases environmental persistence compared to mono-azo dyes like Methyl Orange .

- Methylene Blue, while less toxic, lacks Congo Red’s specificity for amyloid fibrils .

Adsorption and Removal Efficiency

Congo Red’s anionic nature necessitates tailored adsorbents. Below is a comparative analysis of removal efficiencies using different materials:

Adsorption Capacities of Various Materials

Key Findings :

- Graphene-based composites exhibit superior adsorption due to high surface area and π-π interactions .

- Biosorbents (e.g., watermelon pulp-chitosan) are eco-friendly but less efficient than synthetic materials .

Degradation Methods and Efficiency

Photocatalytic and Chemical Degradation

Key Insights :

- Nanoparticles (e.g., Cu) degrade Congo Red faster than perovskites due to higher redox activity .

- Ca-doped perovskites show enhanced catalytic activity under xenon lamp irradiation .

Toxicity and Environmental Impact

Congo Red is classified as a Group 3 carcinogen by IARC, with ecotoxicological impacts on aquatic life and soil microbes . Comparatively:

- Methylene Blue : Lower toxicity but persistent in aquatic systems .

- Methyl Orange : Rapid biodegradation reduces long-term environmental risks .

Notable Studies:

Q & A

Basic Research Questions

Q. How can Congo red’s structural and spectral properties be characterized for experimental validation?

- Methodological Answer : Use UV-Vis spectroscopy to analyze Congo red’s absorbance maxima (~497 nm in aqueous solutions), which shifts under acidic/basic conditions due to azo bond protonation/deprotonation . Pair this with FTIR spectroscopy to identify functional groups (e.g., sulfonate groups at 1,040 cm⁻¹) and confirm dye purity. For advanced structural validation, employ X-ray diffraction (XRD) for crystallinity analysis or nuclear magnetic resonance (NMR) for solution-phase behavior .

Q. What are the standard methodologies for assessing Congo red adsorption efficiency in wastewater treatment studies?

- Methodological Answer : Conduct batch adsorption experiments under controlled pH, temperature, and initial dye concentration. Use Langmuir and Freundlich isotherm models to quantify adsorption capacity (e.g., zero-valent iron achieves 2,485 mg/g at pH 2 ). Kinetic studies should apply pseudo-first-order or pseudo-second-order models to determine rate-limiting steps (e.g., chemisorption vs. physisorption). Include control experiments with non-functionalized adsorbents to isolate Congo red-specific interactions .

Advanced Research Questions

Q. How can experimental design optimization improve Congo red removal efficiency in complex matrices?

- Methodological Answer : Implement Taguchi or response surface methodology (RSM) to optimize parameters like pH, adsorbent dosage, and contact time. For example, a Taguchi L9 orthogonal array revealed pH as the most significant factor (70% contribution) in Congo red removal using carbonized adsorbents . Validate models with ANOVA to ensure statistical significance (p < 0.05). Advanced studies may integrate machine learning to predict adsorption behavior under untested conditions .

Q. How to resolve contradictions in adsorption data between acidic and neutral pH conditions?

- Methodological Answer : At acidic pH (2–3), Congo red removal primarily occurs via electrostatic attraction between protonated adsorbents and dye sulfonate groups, achieving >99% efficiency but low COD removal (14–15%). At neutral pH, COD removal increases to 85% due to co-precipitation with iron oxides, but adsorption capacity drops. Use XPS or zeta potential measurements to confirm surface charge changes and differentiate adsorption mechanisms .

Q. What advanced analytical techniques validate Congo red degradation pathways in photocatalytic studies?

- Methodological Answer : Combine liquid chromatography-mass spectrometry (LC-MS) to identify intermediate degradation products (e.g., benzidine or naphthionic acid) and electron paramagnetic resonance (EPR) to detect reactive oxygen species (e.g., •OH radicals). For mineralization assessment, measure total organic carbon (TOC) reduction and compare with theoretical CO2 yield .

Data Analysis & Reproducibility

Q. How to ensure reproducibility in Congo red adsorption studies across varying experimental setups?

- Methodological Answer : Standardize reporting metrics (e.g., mg/g adsorption capacity, % removal efficiency) and disclose all experimental parameters (particle size, agitation speed, ionic strength). Use reference materials like NIST-certified adsorbents for inter-laboratory calibration. For kinetic studies, publish raw time-series data to facilitate model validation .

Q. What statistical approaches address variability in Congo red toxicity assays?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions. For dose-response studies, use probit analysis to calculate LC50 values with 95% confidence intervals. Include positive controls (e.g., known toxicants) and negative controls (dye-free solutions) to isolate Congo red-specific effects .

Tables for Comparative Analysis

Table 1 : Adsorption Capacities of Congo Red Across Studies

| Adsorbent Material | pH | Capacity (mg/g) | Kinetic Model | Reference |

|---|---|---|---|---|

| Zero-valent iron (powder) | 2 | 2,485 | Pseudo-first-order | |

| Water hyacinth carbon | 6 | 312 | Pseudo-second-order | |

| Eggshell powder | 7 | 98 | Langmuir isotherm |

Table 2 : Key Parameters in Taguchi-Optimized Congo Red Removal

| Factor | Optimal Level | Contribution (%) |

|---|---|---|

| pH | 3 | 70 |

| Adsorbent dose | 1.5 g/L | 20 |

| Contact time | 60 min | 10 |

Guidance for Hypothesis Testing

Q. How to formulate testable hypotheses for Congo red’s interaction with biomolecules?

- Methodological Answer : Develop hypotheses based on Congo red’s affinity for amyloid fibrils (e.g., “Congo red binding to β-sheet structures increases fluorescence intensity by 540 nm emission shift”). Validate via fluorescence microscopy and Thioflavin T competitive assays. Use statistical tools like Student’s t-test to compare binding constants under varying ionic strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.